Physicochemical Comparison: 1H-Indole-1-carbonyl chloride vs. 2,3-Dihydro Analog
The target compound 1H-Indole-1-carbonyl chloride (127485-48-7) is compared to its saturated analog, 2,3-dihydro-1H-indole-1-carbonyl chloride (117086-91-6). The aromatic core of the target compound results in a lower density (1.30±0.1 g/cm³ vs. 1.338 g/cm³) and a lower boiling point (318.0±25.0 °C vs. 325.2 °C), indicating weaker intermolecular interactions compared to the saturated analog . Furthermore, the target compound is significantly more lipophilic, with a calculated LogP of 2.85 compared to 2.47 for the dihydro analog . This difference in lipophilicity is critical for drug design and affects chromatographic purification methods.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | Boiling Point: 318.0±25.0 °C; Density: 1.30±0.1 g/cm³; LogP: 2.8482 |
| Comparator Or Baseline | 2,3-dihydro-1H-indole-1-carbonyl chloride (117086-91-6): Boiling Point: 325.2 °C; Density: 1.338 g/cm³; LogP: 2.4729 |
| Quantified Difference | Lower Boiling Point (Δ ~7°C), Lower Density (Δ ~0.04-0.13 g/cm³), Higher LogP (Δ +0.38) |
| Conditions | Predicted values for target compound; reported values for comparator. Data aggregated from supplier and chemical database sources. |
Why This Matters
The distinct boiling point, density, and lipophilicity (LogP) provide clear analytical and handling differentiation, guiding purification strategy and predicting biological membrane permeability.
